(Phenylmethyl)(1,1'-biphenyl)-4-ol
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Overview
Description
(Phenylmethyl)(1,1’-biphenyl)-4-ol is an organic compound that features a biphenyl structure with a phenylmethyl group and a hydroxyl group attached. This compound is part of the larger family of biphenyl derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylmethyl)(1,1’-biphenyl)-4-ol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as Pd(PPh3)4 .
Industrial Production Methods
On an industrial scale, the production of (Phenylmethyl)(1,1’-biphenyl)-4-ol may involve similar coupling reactions but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Phenylmethyl)(1,1’-biphenyl)-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: The major product is a ketone derivative of the original compound.
Reduction: The major product is a biphenyl derivative without the hydroxyl group.
Substitution: The major products are halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
(Phenylmethyl)(1,1’-biphenyl)-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Phenylmethyl)(1,1’-biphenyl)-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
4-Methylbiphenyl: A biphenyl derivative with a methyl group attached to one of the phenyl rings.
4-Hydroxybiphenyl: A biphenyl derivative with a hydroxyl group attached to one of the phenyl rings.
Uniqueness
(Phenylmethyl)(1,1’-biphenyl)-4-ol is unique due to the presence of both a phenylmethyl group and a hydroxyl group on the biphenyl structure. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.
Properties
CAS No. |
85959-14-4 |
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Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-benzyl-4-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-18-11-12-19(16-9-5-2-6-10-16)17(14-18)13-15-7-3-1-4-8-15/h1-12,14,20H,13H2 |
InChI Key |
RVZWRZSXBTVZIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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